N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide
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Overview
Description
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide is a complex organic compound featuring an imidazo[1,2-a]pyridine moiety fused with a phenyl and pyrimidine carboxamide group
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission respectively.
Mode of Action
Based on the known actions of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with its targets (cdks, calcium channels, gaba a receptors) to modulate their activity . This could result in changes to cell cycle progression, neuronal excitability, or neurotransmitter release.
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may influence pathways related to cell cycle regulation, neuronal signaling, and neurotransmission .
Result of Action
Based on the potential targets and known effects of similar compounds, it can be inferred that the compound may have effects such as altering cell cycle progression, modulating neuronal excitability, or affecting neurotransmitter release .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free approach . This method is advantageous due to its high yield, simplicity, and environmental friendliness.
Another approach involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods often require specific reaction conditions such as elevated temperatures and the presence of catalysts like Al2O3 or TiCl4 to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis or continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by bases such as sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in cancer research due to its ability to inhibit specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyrimidine carboxamides: Compounds with a pyrimidine carboxamide group, which are often used in medicinal chemistry.
Uniqueness
N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide is unique due to its specific structural features that combine the imidazo[1,2-a]pyridine and pyrimidine carboxamide moieties. This combination enhances its potential as a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]pyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-13-4-2-11-24-12-16(23-18(13)24)14-5-7-15(8-6-14)22-19(25)17-20-9-3-10-21-17/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNONJPYLCSHECE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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